(+)-Dimethyl L-tartrate

Sharpless kinetic resolution Allylic alcohol epoxidation Enantioselective catalysis

Scaling asymmetric epoxidation with liquid tartrate esters introduces viscosity-related transfer losses and aqueous workup challenges. (+)-Dimethyl L-tartrate (CAS 608-68-4) resolves both as a crystalline solid (mp 57-60°C) with high water solubility (≥50 mg/mL). • Solid-state handling enables accurate weighing (±0.1 mg) on automated dispensing platforms. • Direct aqueous extraction in Sharpless epoxidation-unlike diethyl tartrate, which hydrolyzes under basic conditions. • Enantiomeric excess ≥99% (GLC) with ks/kR ~19 for controlled kinetic resolution.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 608-68-4
Cat. No. B147398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Dimethyl L-tartrate
CAS608-68-4
Synonyms(2R,3R)-,2,3-Dihydroxybutanedioic Acid 1,4-Dimethyl Ester;  _x000B_(2R,3R)-,2,3-Dihydroxybutanedioic Acid Dimethyl Ester;  [R-(R*,R*)]-,2,3-Dihydroxybutanedioic Acid Dimethyl Ester;  (+)-Tartaric Acid Dimethyl Ester;  (+)-Dimethyl L-Tartarate;  (2R,3R)-(+)-Dim
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C(=O)OC)O)O
InChIInChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1
InChIKeyPVRATXCXJDHJJN-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Dimethyl L-Tartrate Procurement & Selection Baseline


(+)-Dimethyl L-tartrate is the dimethyl ester of naturally occurring L-(+)-tartaric acid, a C₂-symmetric chiral C₆H₁₀O₆ building block with a molecular weight of 178.14 g/mol . Commercially supplied as a white crystalline solid (mp 57–60 °C, bp 163 °C/23 mmHg, density 1.238 g/mL at 25 °C) with an optical rotation of +21° (c=2.5, H₂O) and enantiomeric excess routinely ≥99% (GLC), it serves as a chiral auxiliary, ligand precursor, and starting material in asymmetric epoxidation, α-halogenation, and pharmaceutical intermediate synthesis [1].

Why Higher Dialkyl Tartrates Compromise Solubility and Handling


Dialkyl tartrates are not functionally interchangeable in asymmetric synthesis. Increasing the ester alkyl chain length from methyl (DMT) through ethyl (DET) to isopropyl (DIPT) systematically alters three critical procurement-relevant parameters: aqueous solubility, physical state, and kinetic resolution selectivity [1]. While DIPT provides the highest ks/kR ratio (104) for kinetic resolutions, it is a liquid with negligible water solubility [1][2]. DET offers intermediate selectivity (ks/kR=36) but shares the liquid handling limitation and is practically insoluble in water, complicating aqueous workup [2]. DMT uniquely combines solid-state handling, high water solubility, and sufficient enantioselectivity for prochiral substrate epoxidation, making substitution decisions dependent on the specific process requirement rather than a generic 'best' choice.

Head-to-Head Evidence Against Diethyl, Diisopropyl, and D-Enantiomer Analogs


Kinetic Resolution Selectivity in Sharpless Epoxidation

In the landmark Sharpless kinetic resolution study of racemic allylic alcohol 1 using Ti(O-i-Pr)₄/tartrate ester/tert-butyl hydroperoxide, the relative epoxidation rates (ks/kR) for the S and R enantiomers were determined to be 19 for (+)-dimethyl tartrate (DMT), 36 for (+)-diethyl tartrate (DET), and 104 for (+)-diisopropyl tartrate (DIPT) [1]. This 1:1.9:5.5 ratio demonstrates that DMT provides a kinetically milder and more tunable resolution profile compared to the higher homologues, which may be advantageous when over-resolution or excessive rate discrimination is undesirable for substrates with modest inherent enantiomer rate differences [1].

Sharpless kinetic resolution Allylic alcohol epoxidation Enantioselective catalysis

Aqueous Workup Compatibility and Water Solubility

In Sharpless's U.S. Patent 4,471,130, a direct comparative statement establishes that (+)-dimethyl tartrate is as effective as the ethyl ester (>95% e.e.) for epoxidation of substrate 4a, while offering the critical advantage of being 'much more water soluble' [1]. The patent explicitly notes that diethyl tartrate 'hydrolyzes readily' under aqueous basic workup conditions (1N NaOH/saturated brine), which can compromise yield and product purity [1]. Quantitative water solubility data confirm this distinction: (+)-dimethyl L-tartrate is soluble in water at 50 mg/mL (clear, colorless solution) , whereas (+)-diethyl L-tartrate is classified as 'insoluble' in water .

Sharpless asymmetric epoxidation Aqueous workup Process chemistry

Physical State and Handling Advantages as a Crystalline Solid

At standard laboratory temperature (20–25 °C), (+)-dimethyl L-tartrate is a white crystalline solid with a melting point of 57–60 °C [1]. In contrast, (+)-diethyl L-tartrate is a liquid (mp 17 °C) [2] and (+)-diisopropyl L-tartrate is also a liquid at ambient temperature . The solid physical form of DMT enables gravimetric dispensing with standard analytical balance precision (±0.1 mg), eliminates volumetric handling errors associated with viscous liquid tartrates, and avoids the need for refrigerated storage (DET requires 2–8 °C) [2]. The solid state also reduces the risk of airborne contamination and spillage during transfer operations in multi-parallel synthesis workflows.

Physical form Weighing accuracy Laboratory handling

Enantiomeric Purity Baseline for Asymmetric Catalysis

Commercial (+)-dimethyl L-tartrate from major suppliers is routinely specified at optical purity ≥99% ee as determined by GLC analysis . This specification is equivalent to that of its enantiomer (−)-dimethyl D-tartrate (≥99% ee) and diethyl analogs, establishing a class-standard purity level [1]. The consistent availability of ≥99% ee material is critical because tartrate enantiomeric impurities directly translate into reduced enantioselectivity in Sharpless epoxidations; a 1% contamination with the opposite enantiomer proportionally erodes the achievable product ee [2]. DMT's solid crystalline form facilitates enantiomeric enrichment via recrystallization if ultra-high purity (>99.5% ee) is required for specific catalytic applications.

Enantiomeric excess Chiral purity Quality specification

Thermal Hazard Profile and Flash Point Comparison

The flash point of (+)-dimethyl L-tartrate is reported as >113 °C (closed cup) , compared to 93 °C for (+)-diethyl L-tartrate and 110 °C for (+)-diisopropyl L-tartrate [1]. This approximately 20 °C higher flash point for DMT relative to DET translates to a meaningful safety margin in processes involving heating (e.g., esterification, transesterification, or solvent removal at elevated temperatures). While all three tartrates are classified as combustible rather than flammable liquids, DMT's higher flash point and solid physical state collectively reduce fire hazard classification burdens for storage and handling.

Process safety Flash point Thermal hazard

Synthetic Utility in (+)-Monomorine I Total Synthesis

Multiple independent sources identify (+)-dimethyl L-tartrate as the designated chiral starting reagent for the synthesis of (+)-Monomorine I, a pyrrolidine-based trail pheromone alkaloid of the Pharaoh's ant (Monomorium pharaonis) [1]. The synthetic route exploits DMT's C₂-symmetric diol diester scaffold to establish the requisite stereochemistry. While diethyl and diisopropyl tartrates are employed in Sharpless epoxidations broadly, the specific Monomorine I synthetic literature pathway is documented exclusively with the dimethyl ester, likely reflecting the balance of reactivity, crystallinity, and ease of spectroscopic characterization that the methyl ester provides in multi-step synthesis [1]. This application specificity creates a non-substitutable procurement requirement for laboratories replicating or optimizing this published route.

Natural product synthesis Chiral pool starting material Alkaloid synthesis

Application Scenarios with Documented Advantages


Sharpless Epoxidation with Aqueous Workup

When the Sharpless epoxidation protocol requires an aqueous basic workup to remove tartrate-derived residues, (+)-dimethyl L-tartrate is the preferred tartrate ester. U.S. Patent 4,471,130 demonstrates that DMT achieves >95% ee—equivalent to diethyl tartrate—while its high water solubility (≥50 mg/mL) enables direct aqueous extraction. In contrast, the patent notes that diethyl tartrate hydrolyzes readily under these conditions, potentially degrading product quality [1]. This scenario is particularly relevant for process chemists scaling epoxidation reactions where aqueous quench is the preferred isolation method.

Kinetic Resolution Requiring Moderate Selectivity

For racemic allylic alcohol substrates where the kinetic resolution goal is enantiomeric enrichment rather than exhaustive resolution, DMT provides a ks/kR of approximately 19 . This moderate selectivity allows controlled differential reaction rates without the extreme discrimination of DIPT (ks/kR=104) that can render kinetic resolution impractical for poorly differentiated substrate pairs. Researchers designing kinetic resolution screens should select DMT when the target ks/kR window is 15–25, as predicted by the Sharpless group's foundational kinetic data .

Automated Solid Dispensing for Parallel Synthesis

In medicinal chemistry laboratories employing automated solid-dispensing platforms (e.g., Chemspeed, Symyx) for parallel chiral library synthesis, the crystalline solid nature of DMT (mp 57–60 °C) is a critical handling advantage over the liquid diethyl (mp 17 °C) [1] and diisopropyl analogs. Solid DMT can be accurately weighed (±0.1 mg) into reaction vessels without the viscosity-related transfer losses and cross-contamination risks inherent to liquid tartrate handling, directly improving stoichiometric precision in multi-component asymmetric reactions.

Chiral Pool Synthesis of (+)-Monomorine I

Laboratories pursuing the total synthesis of (+)-Monomorine I or structurally related pyrrolidine alkaloid natural products should procure (+)-dimethyl L-tartrate as the specified chiral starting material [1]. Published synthetic routes are validated exclusively with the dimethyl ester; substituting diethyl or diisopropyl tartrate would require independent optimization of ester reactivity, protecting group compatibility, and product characterization, introducing significant development risk and time delay in academic or industrial natural product synthesis programs.

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